molecular formula C9H13N3 B1351746 4-(Dimethylamino)benzimidamide CAS No. 55978-60-4

4-(Dimethylamino)benzimidamide

Cat. No.: B1351746
CAS No.: 55978-60-4
M. Wt: 163.22 g/mol
InChI Key: XHJCKJBROOJCHK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzimidamide: is an organic compound with the molecular formula C9H13N3 It is a derivative of benzimidamide, where a dimethylamino group is attached to the benzene ring

Scientific Research Applications

4-(Dimethylamino)benzimidamide has several scientific research applications, including:

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a fluorescent probe due to its ability to form charge-transfer complexes.
  • Used in the development of biochemical assays and diagnostic tests.

Medicine:

  • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Studied as a potential drug candidate for various diseases.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)benzimidamide typically involves the reaction of 4-(Dimethylamino)benzaldehyde with ammonia or an amine under specific conditions. One common method is the condensation reaction between 4-(Dimethylamino)benzaldehyde and ammonium acetate in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the imidamide structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 4-(Dimethylamino)benzimidamide, used in similar applications.

    4-(Dimethylamino)benzoic acid: Another related compound with different functional groups, used in various chemical and biological studies.

    4-(Dimethylamino)benzylamine: A compound with similar structural features, used in organic synthesis and research.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring charge-transfer interactions and specific binding affinities. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to similar compounds.

Properties

IUPAC Name

4-(dimethylamino)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12(2)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJCKJBROOJCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390959
Record name 4-(Dimethylamino)benzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55978-60-4
Record name 4-(Dimethylamino)benzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(Dimethylamino)benzimidamide in the synthesis of novel antimicrobial and anticancer agents?

A1: this compound serves as a crucial starting material in the synthesis of N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine derivatives. [, ] These derivatives, characterized using IR, 1H NMR, and Mass spectral analyses, have shown promising antimicrobial and anticancer activities. [, ] Specifically, they were tested against a range of gram-positive and gram-negative bacteria, as well as fungi, demonstrating significant growth inhibition. [] Furthermore, in silico modeling and in vitro studies revealed their potential as anticancer agents, particularly against HeLa cell lines, with some derivatives exhibiting comparable activity to Cisplatin. []

Q2: How does the structure of the synthesized compounds relate to their biological activity?

A2: While both papers utilize this compound as a starting material, they explore different substituents on the benzylidene ring of the final compounds. The research suggests that variations in these substituents directly influence the antimicrobial and anticancer activity. [, ] For example, compounds with a 4-hydroxybenzylidene or 4-methoxybenzylidene substituent showed significant anticancer activity against HeLa cell lines. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in optimizing the biological activity of these pyrimidine derivatives. Further research is needed to fully elucidate the SAR and design even more potent and selective compounds.

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